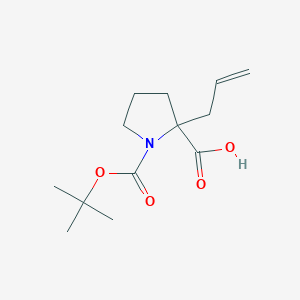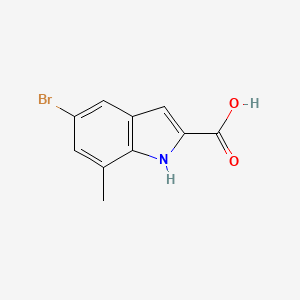
1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone
Description
Synthesis Analysis
The synthesis of 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone is not directly detailed in the provided papers. However, similar compounds have been synthesized using various methods. For instance, a related compound with a dimethylamino group was synthesized by reacting 4-bromoacetophenone with N,N-dimethyl benzaldehyde in ethanol in the presence of sodium hydroxide . Another synthesis approach for a trifluoromethyl analog involved a Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid . Additionally, 1-substituted benzimidazoles were synthesized from o-bromophenyl isocyanide and amines under CuI catalysis , and 1-aryl-3-phenethylamino-1-propanone hydrochlorides were synthesized via Mannich reactions . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques. For example, the molecular structure of a similar compound was studied using FT-IR, FT-Raman, NMR, and UV spectrometry, and the data were compared with theoretical calculations performed using density functional theory (DFT) . Such studies provide insights into the vibrational frequencies, molecular electrostatic potential, and electronic properties, which are crucial for understanding the behavior of the compound.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone. However, the synthesis of related compounds suggests that brominated aromatic compounds can participate in various reactions, such as Grignard reactions , CuI catalyzed reactions with isocyanides , and Mannich reactions . These reactions are typically used to introduce different substituents and functional groups, which can significantly alter the chemical properties of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, similar compounds have been characterized by their spectral data, which include infrared and NMR spectroscopy . These techniques provide information on the functional groups present and the chemical environment within the molecule. Additionally, the nonlinear optical features and thermodynamic properties of a related compound were outlined theoretically, which could be relevant for the target compound as well .
Scientific Research Applications
Synthesis Applications:
- Synthesis of 1-Substituted Benzimidazoles: o-Bromophenyl isocyanide reacts with primary amines to afford 1-substituted benzimidazoles, a class of compounds with potential applications in organic and medicinal chemistry (Lygin & Meijere, 2009).
- Synthesis of Antibacterial and Antifungal Agents: The use of 2,3-dihydro-1,4-benzodioxin-6-amine in the synthesis of compounds with antibacterial and antifungal potential highlights the versatility of this chemical structure in drug discovery (Abbasi et al., 2020).
- Copper(I) Iodide-Catalyzed Synthesis: The synthesis of 1-benzothiophen-2-amines, which includes the use of 2-bromophenyl precursors, is an example of innovative approaches in the synthesis of complex organic molecules (Petrov et al., 2015).
Biological Activity:
- Lipoxygenase Inhibition Studies: Sulfonamides bearing 1,4-benzodioxin rings, synthesized using 2,3-dihydro-1,4-benzodioxin-6-amine, showed potential as therapeutic agents for inflammatory ailments, indicating the biological relevance of such compounds (Abbasi et al., 2017).
Pharmacological Applications:
- Synthesis of Potent Cytotoxic Agents: The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides, using related chemical structures, underscores the potential of such compounds in developing new cytotoxic agents (Mete et al., 2007).
- Anti-Inflammatory Activity: The rac-2-(2,3-dihydro-1,4-benzodioxin)propionic acid and its enantiomers synthesized from 2,3-dihydro-1,4-benzodioxin showed anti-inflammatory properties, highlighting the potential of similar compounds in treating inflammatory conditions (Vazquez et al., 1997).
properties
IUPAC Name |
1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-13-3-1-12(2-4-13)15(20)7-8-19-14-5-6-16-17(11-14)22-10-9-21-16/h1-6,11,19H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZVMIXOFYKUCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NCCC(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801148384 | |
| Record name | 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone | |
CAS RN |
477334-41-1 | |
| Record name | 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801148384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Azaspiro[5.5]undecane](/img/structure/B1276859.png)
![4-allyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276860.png)



![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)



